molecular formula C12H7ClO5 B14195527 6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 919367-09-2

6-Chloro-5-hydroxy-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14195527
CAS No.: 919367-09-2
M. Wt: 266.63 g/mol
InChI Key: JMOGEHPBXSRNHY-UHFFFAOYSA-N
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Description

5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it suitable for use in organic field-effect transistors (OFETs) and other electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the coupling of 7-dodecyl-9H-fluorene with 2,2’-bithiophene. This process can be achieved through various coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts under inert conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution can introduce halogen atoms into the molecule .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to facilitate charge transport in organic electronic devices. The molecular structure allows for efficient π-π stacking interactions, which enhance charge carrier mobility. The pathways involved include the formation of conductive channels within the organic semiconductor layer .

Comparison with Similar Compounds

  • 5,5’-Dibromo-2,2’-bithiophene
  • 7-Dodecyl-9H-fluorene-2-boronic acid

Uniqueness: 5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is unique due to its combination of a fluorenyl group with a bithiophene moiety, which imparts both rigidity and flexibility to the molecule. This structural uniqueness contributes to its superior performance in electronic applications compared to similar compounds .

Properties

CAS No.

919367-09-2

Molecular Formula

C12H7ClO5

Molecular Weight

266.63 g/mol

IUPAC Name

6-chloro-5-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C12H7ClO5/c1-16-11-5-2-3-17-6(5)4-7-8(11)10(14)9(13)12(15)18-7/h2-4,14H,1H3

InChI Key

JMOGEHPBXSRNHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=COC2=CC3=C1C(=C(C(=O)O3)Cl)O

Origin of Product

United States

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